molecular formula C11H11NO3S B2984616 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one CAS No. 1207858-37-4

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Cat. No.: B2984616
CAS No.: 1207858-37-4
M. Wt: 237.27
InChI Key: REYADFPYXINURG-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a quinoline derivative known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 4-position and a methylsulfonyl group at the 6-position. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by sulfonylation and methylation reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the substituent groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different chemical properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.

    Quinolinic Acid: A neurotoxic metabolite with distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-methyl-6-methylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7-5-11(13)12-10-4-3-8(6-9(7)10)16(2,14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYADFPYXINURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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